molecular formula C17H18N2O4 B271320 3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B271320
M. Wt: 314.34 g/mol
InChI Key: ZFURNLHIJVEJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, commonly known as ABCHC, is a bicyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. The unique structure of ABCHC makes it an attractive target for drug development, and several studies have been conducted to explore its synthesis, mechanism of action, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of ABCHC is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. Specifically, ABCHC has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, ABCHC can prevent cancer cells from dividing and spreading.
Biochemical and Physiological Effects
In addition to its anti-tumor activity, ABCHC has been shown to have several other biochemical and physiological effects. Studies have suggested that ABCHC can modulate the activity of certain neurotransmitters, including dopamine and serotonin, which play a role in mood regulation and behavior. Additionally, ABCHC has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of ABCHC is its unique structure, which makes it an attractive target for drug development. Additionally, the compound has been shown to have potent anti-tumor activity, making it a promising candidate for the development of cancer treatments. However, there are also some limitations to working with ABCHC in the lab. The multi-step synthesis process can be challenging, and the compound is relatively unstable, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on ABCHC. One area of interest is the development of ABCHC-based drugs for the treatment of cancer. Researchers are also exploring the potential applications of ABCHC in other areas of medicine, such as the treatment of inflammatory diseases and neurological disorders. Additionally, there is ongoing research into the mechanism of action of ABCHC, which could provide insights into its potential therapeutic uses.

Synthesis Methods

The synthesis of ABCHC involves a multi-step process that begins with the preparation of the starting materials, including 4-aminobenzoic acid and cyclohexanone. These materials are then subjected to a series of chemical reactions, including acetylation, amidation, and cyclization, to form the final product. The synthesis of ABCHC has been optimized in recent years, with several modifications made to improve the yield and purity of the compound.

Scientific Research Applications

ABCHC has been the subject of several scientific studies, with researchers exploring its potential applications in the field of medicinal chemistry. One of the most promising areas of research is the development of ABCHC-based drugs for the treatment of cancer. Studies have shown that ABCHC has potent anti-tumor activity, and several derivatives of the compound have been developed that exhibit even greater efficacy against cancer cells.

properties

Product Name

3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

2-[(4-acetamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-3-carboxylic acid

InChI

InChI=1S/C17H18N2O4/c1-9(20)18-12-4-6-13(7-5-12)19-16(21)14-10-2-3-11(8-10)15(14)17(22)23/h2-7,10-11,14-15H,8H2,1H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

ZFURNLHIJVEJAT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3

Origin of Product

United States

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